molecular formula C14H15NO4S2 B2525726 methyl 4-(N-(2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate CAS No. 1396713-03-3

methyl 4-(N-(2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate

Cat. No.: B2525726
CAS No.: 1396713-03-3
M. Wt: 325.4
InChI Key: LCCPTSBZCGIPHZ-UHFFFAOYSA-N
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Description

“Methyl 4-(N-(2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate” is a chemical compound used in scientific research. It is a derivative of 4-sulfamoylbenzoic acid . This compound has been structurally modified to increase its enzyme inhibitory potency .


Synthesis Analysis

The synthesis of this compound involves the reaction of methyl 4-(chlorosulfonyl)benzoate with N-benzylaniline. The methyl ester group of the obtained compound is then saponified with aqueous KOH in methanol .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . It also contains a sulfamoyl group and a benzoate group .


Chemical Reactions Analysis

The synthesis of this compound involves a series of chemical reactions, including the reaction of methyl 4-(chlorosulfonyl)benzoate with N-benzylaniline and the subsequent saponification of the methyl ester group .

Scientific Research Applications

Molecular Structure and Synthesis

  • N-[4-(Ethoxy­carbon­yl)phen­yl]-p-tolyl­sulfonamide :

    • This paper focuses on the molecular structure of a related compound, highlighting the dihedral angle between benzene rings and stabilizing intermolecular interactions. It presents an example of how structural characteristics are crucial for understanding the properties of such chemicals (Jun-De Xing & Zhihan Nan, 2005).
  • Intramolecular Sulphur(IV)-Oxygen Interaction :

    • Investigates the molecular structures and interactions in compounds including methyl 2-(methylthio)benzoate, providing insights into sulphur-oxygen interactions which are relevant for understanding the behavior of similar molecules (Á. Kucsman et al., 1984).

Chemical Reactions and Properties

  • Crystal Structure of 4-Methylbenzyl N′-[(thiophen-2-yl)methylidene]hydrazinecarbodithioate :

    • Presents the crystal structure of a thiophene-containing compound, detailing molecular arrangements and interactions. Such studies can aid in understanding the potential reactivity and applications of "methyl 4-(N-(2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate" (Syahirah binti Ramli et al., 2015).
  • Three Substituted 4-Pyrazolylbenzoates :

    • Discusses hydrogen-bonded supramolecular structures, providing examples of how functional groups affect molecular assembly and properties, which is relevant for similar sulfamoyl benzoates (J. Portilla et al., 2007).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, it is known that N,N-disubstituted 4-sulfamoylbenzoic acid derivatives, to which this compound belongs, have been found to inhibit cytosolic phospholipase A2α (cPLA2α) with micromolar activity .

Properties

IUPAC Name

methyl 4-(2-thiophen-3-ylethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S2/c1-19-14(16)12-2-4-13(5-3-12)21(17,18)15-8-6-11-7-9-20-10-11/h2-5,7,9-10,15H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCPTSBZCGIPHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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